molecular formula C17H14O7 B1258677 Petasiphenone CAS No. 162616-81-1

Petasiphenone

Cat. No. B1258677
M. Wt: 330.29 g/mol
InChI Key: DPMVCMFEBYVTFB-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 4-Dihydroxyphenacyl caffeate, also known as petasiphenone, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 3, 4-Dihydroxyphenacyl caffeate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dihydroxyphenacyl caffeate is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 4-dihydroxyphenacyl caffeate can be found in green vegetables. This makes 3, 4-dihydroxyphenacyl caffeate a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antiangiogenic Properties

Petasiphenol has also been recognized for its potent antiangiogenic properties. In various in vitro assays, it demonstrated significant suppressive effects on human umbilical vein endothelial cell (HUVEC) proliferation, tube formation, and chemotaxis in a dose-dependent manner. Remarkably, petasiphenol does not affect 72 kDa matrix metalloprotease activity at effective concentrations. Furthermore, it also showed inhibitory effects on microvessel outgrowth in ex vivo angiogenesis assays, indicating its potential as a therapeutic agent for preventing tumor growth (Matsubara et al., 2004).

Anti-Chronic Inflammatory Effects

Further research has highlighted petasiphenol's role as a selective inhibitor of DNA polymerase λ (pol λ), with a similar structural profile to curcumin, known for its anti-chronic inflammatory properties. While both compounds effectively inhibit pol λ, they exhibit distinct functional differences in influencing the growth of cancer cells and their cell cycle phases. Intriguingly, petasiphenol also displays anti-inflammatory effects in mice models, suggesting its potential in exploring the molecular mechanisms of inflammation (Mizushina et al., 2003).

properties

CAS RN

162616-81-1

Product Name

Petasiphenone

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H14O7/c18-12-4-1-10(7-14(12)20)2-6-17(23)24-9-16(22)11-3-5-13(19)15(21)8-11/h1-8,18-21H,9H2/b6-2+

InChI Key

DPMVCMFEBYVTFB-QHHAFSJGSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O

melting_point

236-238°C

Other CAS RN

162616-81-1

physical_description

Solid

synonyms

3,4-dihydroxyphenacyl caffeate phenylpropanoid ester
petasiphenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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